2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol
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Overview
Description
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .
Scientific Research Applications
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.
Quinoline derivatives: Compounds such as Chloroquine and Camptothecin share the quinoline ring structure and are used in the treatment of malaria and cancer, respectively.
Uniqueness
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is unique due to its combination of thiophene and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H11NOS |
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Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+ |
InChI Key |
LPVYCNOMMFYQJY-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3 |
Origin of Product |
United States |
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